N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological and chemical properties. The presence of both thiadiazole and pyrimidinone rings in its structure makes it a subject of interest in various scientific research fields, including medicinal chemistry, biochemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole and pyrimidinone rings separately. These rings are then coupled together using appropriate reagents and reaction conditions. One common approach is to start with 5-methyl-1,3,4-thiadiazol-2-amine and 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-carboxylic acid. The coupling reaction can be facilitated by using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to achieve high yield and purity. This might include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography would be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential therapeutic uses, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound's interaction with biological targets can be studied to develop new drugs or treatments for various diseases.
Industry: It can be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound can be compared with other thiadiazole and pyrimidinone derivatives to highlight its uniqueness. Similar compounds might include N-(5-methyl-1,3,4-thiadiazol-2-yl)hexanamide and N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-neopentylamine. These compounds share structural similarities but may differ in their biological activity and applications.
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Properties
IUPAC Name |
3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S/c1-5-7(9(18)14-10(19)12-5)3-4-8(17)13-11-16-15-6(2)20-11/h3-4H2,1-2H3,(H,13,16,17)(H2,12,14,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXBTULRYPQCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)NC2=NN=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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